2-(2-Fluorothiazol-4-yl)ethanol

Description

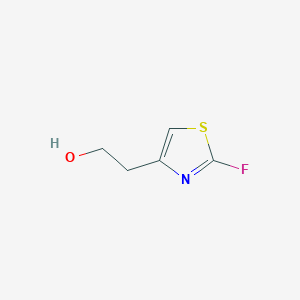

2-(2-Fluorothiazol-4-yl)ethanol is a fluorinated thiazole derivative featuring a hydroxyl-containing ethyl chain at the 4-position of the thiazole ring and a fluorine substituent at the 2-position. The fluorine atom introduces electron-withdrawing effects, which may enhance the compound's polarity and influence its reactivity or biological activity. The compound's structural features make it a candidate for pharmaceutical or materials science applications, particularly given the prevalence of thiazoles in bioactive molecules .

Properties

Molecular Formula |

C5H6FNOS |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(2-fluoro-1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C5H6FNOS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2 |

InChI Key |

XTSKGGOAWDEKAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)F)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorothiazol-4-yl)ethanol typically involves the introduction of a fluorine atom into the thiazole ring followed by the attachment of an ethanol group. One common method involves the reaction of 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. This is followed by the reaction with an appropriate aldehyde or ketone to introduce the ethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorothiazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: Formation of 2-(2-Fluorothiazol-4-yl)acetaldehyde or 2-(2-Fluorothiazol-4-yl)acetic acid.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

2-(2-Fluorothiazol-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-Fluorothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity .

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : NMR data for fluorothiazoles (e.g., 19F-NMR δ −77.7 ppm in 3-((2-Fluorothiazol-4-yl)ethynyl)benzonitrile ) highlight fluorine’s deshielding impact, corroborating its electron-withdrawing nature.

- Purity and Stability: Thermo Scientific’s 2-(2-Methyl-1,3-thiazol-4-yl)ethanol is reported at 97% purity, indicating robust synthetic protocols for thiazole-alcohol hybrids .

Biological Activity

2-(2-Fluorothiazol-4-yl)ethanol is a fluorinated thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmaceuticals.

- Molecular Formula : C6H6FN2OS

- Molecular Weight : 174.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through inhibition of cell wall synthesis or protein synthesis. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation, possibly by inducing apoptosis or disrupting cell cycle progression. |

| Antifungal | Effective against certain fungal pathogens, contributing to its profile as a broad-spectrum antimicrobial agent. |

The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial growth.

- DNA Intercalation : There is evidence suggesting that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : The presence of the fluorine atom may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating significant antimicrobial activity .

-

Anticancer Activity Assessment :

- In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

-

Fungal Inhibition Studies :

- The compound was tested against common fungal pathogens such as Candida albicans, showing promising antifungal activity with an MIC of 20 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 2-(Thiazol-4-yl)ethanol | Moderate antimicrobial | Lacks fluorine substitution |

| 5-Fluoro-thiazole | Strong anticancer | More potent but less selective |

| Benzothiazole derivatives | Broad-spectrum antimicrobial | Often more toxic; less specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.